1,1,1,2,2,3,4,5,5,5-Decafluoropentane
Overview
Description
1,1,1,2,2,3,4,5,5,5-Decafluoropentane, also known as HFC-4310mee, is a fluorous solvent that has been studied for its unique properties and potential applications in various fields of chemistry. It is known for its immiscibility with water and ability to dissolve high concentrations of hydrophobic electrolytes, such as tetrabutylammonium bis(nonafluorobutanesulfonyl)imide (TBABNSI), which can lead to high conductivity solutions .
Synthesis Analysis
The synthesis of related fluoroorganic compounds often involves the use of dehydrofluorination reactions. For instance, the dehydrofluorination of 2H,3H-decafluoropentane using 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) selectively produces (Z)-2H-nonafluoropent-2-ene, which can be further utilized in nucleophilic substitution reactions to create polyfluorinated organic compounds . Additionally, 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-phenyl-3-pentanol, a compound related to decafluoropentane, can be prepared through a Cannizzaro-type disproportionation reaction .
Molecular Structure Analysis
The molecular structure of decafluoropentane derivatives has been analyzed through various methods, including neutron powder diffraction and theoretical calculations. For example, the crystal structure of decafluorocyclohex-1-ene, a cyclic derivative, was solved and refined, revealing that the structure is dominated by weak intermolecular dispersion interactions .
Chemical Reactions Analysis
Decafluoropentane and its derivatives participate in a variety of chemical reactions. The Claisen rearrangement of polyfluorinated allylic vinyl ethers derived from decafluoropentane proceeds smoothly at ambient conditions, leading to the formation of polyfluorinated homoallylic ketones . Furthermore, the steric effects of pentafluoroethyl groups on the stereomutation of spirophosphoranes have been studied, indicating that these groups can slow down the stereomutation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of decafluoropentane have been extensively studied. For instance, its diffusion in amorphous glassy perfluorodioxole copolymer was investigated using pulse field gradient NMR spectroscopy, revealing two distinct diffusion constants that suggest the presence of structural obstructions to translational motion . Additionally, the vapor-liquid equilibria of binary mixtures of decafluoropentane and tetrahydrofuran have been measured, demonstrating the existence of double azeotropes under certain conditions .
Scientific Research Applications
In Vitro Cytotoxicity in Perfluorocarbon Liquids
A study compared in vitro cytotoxicity tests using direct contact and tests on liquid extracts of compounds in perfluorocarbon liquids (PFCLs) for vitreoretinal surgery. This research included 1,1,1,2,2,3,4,5,5,5-Decafluoropentane among other compounds and utilized 19F NMR spectroscopy for analysis. The study concluded that direct contact tests are more reliable for detecting possible cytotoxic impurities in PFCLs, ensuring patient safety (Gatto et al., 2022).
Transformation into Functionalized Polyfluorinated Compounds
Research on transforming 2H,3H-decafluoropentane into (Z)-2H-nonafluoropent-2-ene demonstrated its potential as an inexpensive and easy-to-handle chemical feedstock for synthesizing densely functionalized polyfluorinated organic compounds. This process involves nucleophilic substitution reactions and Claisen rearrangement (Agou et al., 2018).
Electrochemical Applications in Non-Aqueous Medium
A study highlighted the applicability of 1,1,1,2,3,4,4,5,5,5-decafluoropentane as a fluorous solvent in non-aqueous medium for liquid-liquid electrochemistry. The research showed the solvent's high conductivity and potential for studying various ion-transfer reactions at interfaces (Katano et al., 2017).
Vapor-Liquid Equilibria in Binary Mixtures
Investigations into the vapor-liquid equilibria of binary mixtures involving 1,1,1,2,3,4,4,5,5,5-decafluoropentane have been conducted. These studies are crucial for understanding the thermodynamic properties of mixtures containing this compound (Kao et al., 2001).
Diffusion in Amorphous Glassy Perfluorodioxole Copolymer
Research on the diffusion of decafluoropentane in amorphous glassy perfluorodioxole copolymer provided insights into the translational motion of penetrant molecules. This study is significant for understanding the behavior of decafluoropentane in various polymeric systems (Wang et al., 2001).
Atmospheric Abundance and Emission Estimates
The atmospheric measurements and global emission estimates of HFC-43-10mee, which includes 1,1,1,2,2,3,4,5,5,5-decafluoropentane, have been reported. This research provides critical data on the environmental impact of this compound (Arnold et al., 2014).
Ultrasound-Activated Oxygen Delivery
Studies on ultrasound-activated perfluoropentane-cored nanobubbles and nanodroplets, including decafluoropentane, have demonstrated their potential in delivering oxygen to hypoxic tissues. This research is particularly relevant for treating hypoxia-associated pathologies (Magnetto et al., 2014).
Drug-Propellant Interactions in Pressurized Metered Dose Systems
Investigations into the interactions between active pharmaceutical ingredients and model propellants, including 2H,3H-decafluoropentane, have been crucial for developing pressurized metered dose inhalers (pMDIs) (Ooi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1,1,1,2,2,3,4,5,5,5-decafluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQRGMUSBYGDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5(CFH)2CF3, C5H2F10 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869884 | |
Record name | 2H,3H-Decafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | |
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URL | https://haz-map.com/Agents/10354 | |
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Boiling Point |
55 °C | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>125.00 °C /1,1,1,2,3,4,4,5,5,5-Decafluoropentane/ | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 140 ppm at 25 °C | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Liquid density: 1.58 kg/L (13.2 lb/gal) | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.297 atm (225.72 mm Hg) at 25 °C | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2H,3H-Decafluoropentane | |
Color/Form |
Clear, colorless liquid, Nonflammable liquid, Colorless liquid | |
CAS RN |
138495-42-8 | |
Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138495-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2H,3H-Decafluoropentane | |
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Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro- | |
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Record name | 2H,3H-Decafluoropentane | |
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Record name | (S,S)-1,1,1,2,2,3,4,5,5,5-decafluoropentane; reaction mass of: (R,R)-1,1,1,2,2,3,4,5,5,5-decafluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.932 | |
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Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H,3H-DECAFLUOROPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC53096Z2M | |
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Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -80 °C | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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